2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}aceticacidhydrochloride
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Overview
Description
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride typically involves several steps:
Starting Material: The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine is used as the starting material.
Iodination: The starting material is iodized using N-iodosuccinimide (NIS) to obtain an intermediate.
Acylation: The intermediate undergoes acylation with acetic acid to form the desired product.
Chemical Reactions Analysis
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Scientific Research Applications
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
2-{5-bromo-1H-pyrazolo[4,3-b]pyridin-1-yl}acetic acid hydrochloride can be compared with other pyrazolopyridine derivatives:
5-amino-1H-pyrazolo[4,3-b]pyridine: This compound has similar biological activities but differs in its substitution pattern.
1H-pyrazolo[3,4-b]pyridines: These compounds have been extensively studied for their biomedical applications and share a similar core structure.
Pyrazolo[3,4-d]pyrimidines: These compounds also exhibit kinase inhibitory activity but have a different ring fusion pattern.
Properties
Molecular Formula |
C8H7BrClN3O2 |
---|---|
Molecular Weight |
292.52 g/mol |
IUPAC Name |
2-(5-bromopyrazolo[4,3-b]pyridin-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C8H6BrN3O2.ClH/c9-7-2-1-6-5(11-7)3-10-12(6)4-8(13)14;/h1-3H,4H2,(H,13,14);1H |
InChI Key |
RMDLVPWOWMEGIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC2=C1N(N=C2)CC(=O)O)Br.Cl |
Origin of Product |
United States |
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